molecular formula C19H29NO10 B8116276 propargyl-PEG6 NHS acetate

propargyl-PEG6 NHS acetate

Cat. No.: B8116276
M. Wt: 431.4 g/mol
InChI Key: FVTYPXWPRYSULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-PEG6 NHS acetate is a polyethylene glycol derivative that contains a propargyl group and an N-hydroxysuccinimide ester group The compound is known for its high purity and is widely used in various chemical and biological applicationsThe N-hydroxysuccinimide ester group can conjugate with amine-bearing biomolecules such as lysine residues on proteins and amine-modified oligonucleotides and biopolymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propargyl-PEG6 NHS acetate typically involves the following steps:

  • Preparation of Propargyl-PEG6: : The initial step involves the synthesis of propargyl-PEG6, which is achieved by reacting propargyl alcohol with polyethylene glycol (PEG6) under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

  • Activation with N-Hydroxysuccinimide: : The propargyl-PEG6 is then activated with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This step results in the formation of propargyl-PEG6 NHS ester.

  • Acetylation: : Finally, the NHS ester is acetylated to yield this compound. The acetylation is typically carried out using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure high yield and purity. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the purity and identity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG6 NHS acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Propargyl-PEG6 NHS acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of propargyl-PEG6 NHS acetate involves the formation of stable covalent bonds with target molecules. The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition to form triazole linkages. The N-hydroxysuccinimide ester group reacts with primary amines to form amide bonds. These reactions enable the conjugation of the compound with various biomolecules, facilitating their study and application in research and industry .

Comparison with Similar Compounds

Propargyl-PEG6 NHS acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to participate in both click chemistry and amide bond formation reactions, making it a versatile tool for various scientific and industrial applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO10/c1-2-5-24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-19(23)30-20-17(21)3-4-18(20)22/h1H,3-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTYPXWPRYSULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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